molecular formula C7H4BrNO2 B1338703 6-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-51-0

6-Bromobenzo[d]isoxazol-3(2H)-one

货号: B1338703
CAS 编号: 65685-51-0
分子量: 214.02 g/mol
InChI 键: ZXDOSRLQEYIVJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromobenzo[d]isoxazol-3(2H)-one is an organic compound with the molecular formula C7H4BrNO2 It is a derivative of benzoisoxazole, featuring a bromine atom at the 6-position and a carbonyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one typically involves the bromination of benzo[d]isoxazol-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process.

化学反应分析

Types of Reactions

6-Bromobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzo[d]isoxazol-3(2H)-one derivatives.

    Oxidation: Formation of benzo[d]isoxazol-3(2H)-one oxides.

    Reduction: Formation of 6-bromo-3-hydroxybenzo[d]isoxazole.

科学研究应用

Medicinal Chemistry

Drug Development : 6-Bromobenzo[d]isoxazol-3(2H)-one is utilized as a building block in the synthesis of various pharmaceutical compounds. It has shown potential as an inhibitor of the enzyme CYP1A2, which plays a crucial role in drug metabolism, suggesting its utility in pharmacology to modulate drug interactions.

Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Effect
HepG215.8Cytotoxic
HT-2912.5Cytotoxic
MCF-710.0Cytotoxic

These results indicate that this compound may serve as a promising candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains, including multi-drug resistant Acinetobacter baumannii. In vitro testing revealed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, highlighting its potential as a new chemotype for antibiotic development.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of newly synthesized derivatives of benzisoxazoles, including this compound, against human cancer cell lines using MTT assays. The findings highlighted substantial anticancer potential, warranting further exploration into structure-activity relationships.

Antimicrobial Evaluation

Another investigation tested derivatives of benzisoxazole for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, reinforcing the compound's relevance in developing new antibiotics.

作用机制

The mechanism of action of 6-Bromobenzo[d]isoxazol-3(2H)-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity towards molecular targets.

相似化合物的比较

Similar Compounds

  • 6-Fluorobenzo[d]isoxazol-3(2H)-one
  • 6-Chlorobenzo[d]isoxazol-3(2H)-one
  • 6-Iodobenzo[d]isoxazol-3(2H)-one

Uniqueness

6-Bromobenzo[d]isoxazol-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.

生物活性

6-Bromobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound with the molecular formula C₇H₄BrN₁O₂ and a molecular weight of 214.02 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry as an enzyme inhibitor and as a precursor for synthesizing various bioactive molecules. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom attached to the benzoisoxazole framework. This structural complexity allows for modifications that can enhance its biological properties.

Enzyme Inhibition

Research has shown that this compound exhibits significant enzyme inhibition properties. It has been identified as a potent inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. The interaction with CYP1A2 suggests potential utility in pharmacology and toxicology, particularly in modulating drug interactions and metabolism .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

Cell Line IC50 (µM) Effect
HepG215.8Cytotoxic
HT-2912.5Cytotoxic
MCF-710.0Cytotoxic

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, including multi-drug resistant Acinetobacter baumannii. In vitro testing revealed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating its potential as a new chemotype for antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's binding to the active sites of enzymes leads to inhibition, affecting various biological pathways. For instance, studies suggest that it may interfere with metabolic processes involving key enzymes like chorismate pyruvate-lyase, which is implicated in bacterial resistance mechanisms .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of newly synthesized derivatives of benzisoxazoles, including this compound, against human cancer cell lines using MTT assays. The findings highlighted substantial anticancer potential, warranting further exploration into structure-activity relationships .
  • Antimicrobial Evaluation : In another investigation, derivatives of benzisoxazole were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, reinforcing the compound's relevance in developing new antibiotics .

常见问题

Q. Basic Synthesis and Characterization

Q. Q1: What are reliable methods for synthesizing 6-Bromobenzo[d]isoxazol-3(2H)-one, and how can its purity and structure be validated?

Methodological Answer: Synthesis typically involves bromination of benzo[d]isoxazol-3(2H)-one precursors. For example, intermediates like benzo[d]isoxazol-3(2H)-one cores can be functionalized via Buchwald-Hartwig coupling or halogenation reactions . Purification is achieved using flash column chromatography (e.g., 100% ethyl acetate) . Structural validation requires:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., shifts at δ ~7.5–8.0 ppm for brominated aromatics) .
  • HRMS (EI) : To verify molecular weight (C₇H₄BrNO₂, theoretical mass: 229.94 g/mol) .
  • IR Spectroscopy : To detect carbonyl (C=O) stretches near 1700 cm⁻¹ and isoxazole ring vibrations .

Q. Advanced Synthesis: Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Key parameters include:

  • Temperature : Elevated temperatures (e.g., 180°C) improve reaction kinetics but may require stabilizing agents (e.g., TBC stabilizers) to prevent decomposition .
  • Catalysts : Palladium-based catalysts enhance coupling efficiency in Buchwald-Hartwig reactions for functionalized derivatives .
  • Protecting Groups : Trimethoxybenzyl groups can protect reactive sites during multi-step syntheses, later removed via mild acidolysis (e.g., TFA/triisopropylsilane) .
  • Scale-Up : Use gram-scale flash chromatography (e.g., 1g–5g batches) with silica gel to maintain purity (>95%) .

Q. Data Contradictions and Reproducibility

Q. Q3: How should researchers address discrepancies in reported purity or molecular formulas for this compound?

Methodological Answer:

  • Purity Discrepancies : Compare analytical methods (e.g., HPLC vs. NMR). For example, BLD Pharm reports 95% purity , while other suppliers claim 98% . Validate via independent assays (e.g., elemental analysis).
  • Formula Errors : Cross-check CAS registry data (65685-51-0) against experimental HRMS to resolve conflicts (e.g., a supplier incorrectly lists C₈H₁₇Cl₂NO₂ instead of C₇H₄BrNO₂) .
  • Reproducibility : Document solvent batches (e.g., DCM vs. methanol) and stabilizers (e.g., TBC), which can affect reactivity .

Q. Biological Activity and Mechanism

Q. Q4: What strategies are used to evaluate this compound as a bioactive intermediate in enzyme inhibition studies?

Methodological Answer:

  • Targeted Synthesis : Incorporate the bromo-substituted core into inhibitors (e.g., AKR1C3 for prostate cancer). Derivatives are tested for IC₅₀ values via enzyme activity assays .
  • SAR Studies : Compare with analogs like 6-Chloro or 6-Methyl variants to assess halogen effects on binding affinity .
  • Metabolic Stability : Use microsomal assays to evaluate oxidative degradation pathways influenced by the bromine atom .

Q. Advanced Applications: Structure-Activity Relationship (SAR)

Q. Q5: How does the bromine substituent in this compound influence its reactivity in medicinal chemistry?

Methodological Answer:

  • Electrophilicity : Bromine enhances electrophilic aromatic substitution, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling for biaryl derivatives) .
  • Steric Effects : The bromine atom’s size may hinder binding in enzyme active sites, requiring computational docking studies (e.g., AutoDock Vina) to optimize substituent placement .
  • Photophysical Properties : Bromine-heavy derivatives are studied for fluorescence quenching in imaging probes, analyzed via UV-Vis and fluorescence spectroscopy .

Q. Analytical Challenges in Structural Elucidation

Q. Q6: What advanced techniques resolve ambiguities in the stereochemistry or tautomerism of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism) in solid-state structures .
  • Dynamic NMR : Detects equilibrium between isoxazole and open-chain forms in solution .
  • DFT Calculations : Predicts stability of tautomers using Gaussian software with B3LYP/6-31G* basis sets .

Q. Contamination and Byproduct Analysis

Q. Q7: How can researchers identify and mitigate byproducts in this compound synthesis?

Methodological Answer:

  • LC-MS : Detects brominated dimers or dehalogenated byproducts (e.g., benzo[d]isoxazol-3(2H)-one) .
  • TLC Monitoring : Use ethyl acetate/hexane (3:1) to track reaction progress and isolate intermediates .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation during storage .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₇H₄BrNO₂
CAS Number65685-51-0
Purity (Typical)95–98%
Melting PointNot reported; analogs: 72–74°C
Key NMR Shifts (1H)δ 7.8–8.2 (aromatic H)

属性

IUPAC Name

6-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOSRLQEYIVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459435
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-51-0
Record name 6-Bromo-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65685-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-1,2-benzisoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carbonyldiimidazole (0.75 g) in dry tetrahydrofuran (15 ml) was added to a refluxing solution of 4-bromo-N,2-dihydroxybenzamide (Intermediate 23) (0.56 g) in dry tetrahydrofuran (10 ml) then stirred for 2 h. The solvent was removed under vacuum, the residue was suspended in water and 2N hydrochloric acid (10 ml) was added. The resulting precipitate was collected by filtration, washed with water then cyclohexane and dried to give the title compound as a cream solid (0.37 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。